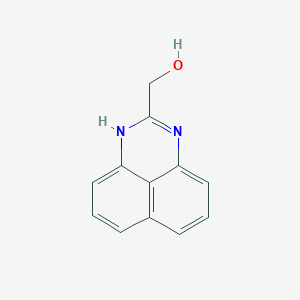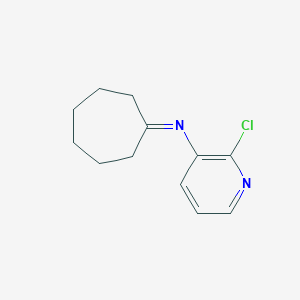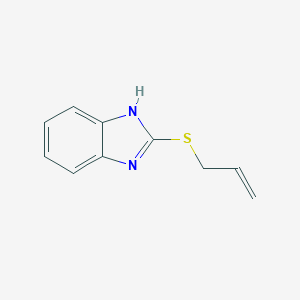
2-(Allylthio)benzimidazole
Overview
Description
Benzimidazole derivatives are a class of compounds with a wide range of biological activities, including antimicrobial, antifungal, and antiparasitic properties. The 2-(allylthio)benzimidazole is a specific type of benzimidazole derivative that has been synthesized and studied for its potential biological activities. The general synthesis of benzimidazoles involves the condensation of o-phenylenediamine with formic acid, and various substitutions on the benzimidazole ring can lead to compounds with diverse therapeutic applications, such as antiulcer and anthelmintic drugs .
Synthesis Analysis
The synthesis of this compound derivatives typically involves the reaction of 2-amino-1-methylbenzimidazole with natural isothiocyanates, such as allyl isothiocyanate, under optimized conditions to yield the target compounds . Additionally, 2-alkylthio derivatives of benzimidazole can be synthesized by alkylation of corresponding thiones, as demonstrated in the synthesis of various 2-alkylthio derivatives with potent anthelmintic activity . The synthesis of related compounds, such as 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles, involves reacting chloroacetylamino thiazoles with benzimidazole-2-thioles in the presence of K2CO3 .
Molecular Structure Analysis
The molecular and crystal structures of this compound derivatives have been characterized using spectroscopic and X-ray methods. Spectral analysis has shown that certain derivatives exist in solution in multiple tautomeric forms, which have been corroborated by structural characterization . The chemical structures of related compounds have been elucidated using IR, 1H-NMR, and mass spectral data .
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives includes their ability to undergo further chemical modifications, such as alkylation, to produce a variety of substituted benzimidazoles with different biological activities . These reactions are often carried out under alkaline conditions and involve intermediates such as benzimidazole-2-thiones .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are closely related to their structure and the nature of the substituents on the benzimidazole ring. These properties influence their biological activity and pharmacological profile. For instance, the antibacterial and antifungal activities of these compounds have been shown to improve with an increase in the bulkiness of the introduced alkyl groups . The antimicrobial evaluation of these compounds often involves comparing their activities to reference drugs such as ampicillin and fluconazole .
Scientific Research Applications
Corrosion Inhibition : Benzimidazole derivatives, including 2-(Allylthio)benzimidazole, have been found effective as corrosion inhibitors for mild steel in acidic environments. Their adsorption on the metal surface follows the Langmuir isotherm, and they exhibit a mixed inhibition mechanism (Ech-chihbi et al., 2020).
Antifungal and Anthelmintic Applications : Benzimidazoles are known for their wide application as fungicides in agriculture and veterinary medicine. They act as specific inhibitors of microtubule assembly, a property that has been exploited in their use against fungal infections (Davidse, 1986).
Anticancer Activity : Some benzimidazole derivatives have demonstrated potential as clinical drugs for treating microbial infections and inhibiting tumor growth. Their antibacterial activities and cytotoxic effects against human liver cancer cells have been noted in several studies (Khalifa et al., 2018).
Antiprotozoal Activities : Benzimidazoles, including derivatives, have shown effectiveness against protozoan parasites like Trichomonas vaginalis and Giardia lamblia. Their mode of action is often correlated with beta-tubulin sequence in these organisms (Katiyar et al., 1994).
Anti-Inflammatory Agents : Benzimidazole derivatives have been explored for their potential as anti-inflammatory agents. Their efficacy is influenced by the substitution patterns on the benzimidazole ring, with specific substitutions enhancing anti-inflammatory activity (Veerasamy et al., 2021).
Antibacterial Agents : The structural isosterism of benzimidazole with naturally occurring nucleotides makes them effective in interacting with biopolymers, which has led to the exploration of benzimidazole-based antibacterial agents (Song & Ma, 2016).
Antiviral Activity : Some benzimidazole ribonucleosides have shown activity against viruses like human cytomegalovirus and herpes simplex virus type-1, highlighting the potential of benzimidazole derivatives in antiviral therapy (Devivar et al., 1994).
Mechanism of Action
Target of Action
2-(Allylthio)benzimidazole, like other 2-substituted benzimidazole derivatives, has been found to exhibit diverse anticancer activities . The primary targets of these compounds are cancer cells. The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes that inhibit the proliferation of cancer cells. The compound exerts its effects by interacting with the cancer cells and causing changes that inhibit their growth
Biochemical Pathways
It is known that benzimidazoles can affect a wide range of biological activities, including antibacterial, antifungal, analgesic, and cardiovascular activities, in addition to anticancer activities
Pharmacokinetics
It has been found that some 2,5-disubstituted benzimidazole carbamates linked with indole moieties by sulfur or selenium atoms exhibited favorable pharmacokinetics and impressive tumor growth inhibition property against different cell lines tested .
Result of Action
The result of the action of this compound is the inhibition of the growth of cancer cells. This is achieved through the compound’s interaction with the cancer cells, leading to changes that inhibit their proliferation .
Future Directions
Benzimidazole derivatives, including 2-(Allylthio)benzimidazole, have shown promise in targeted cancer therapy . The anticancer activities of these compounds are diverse, and future research will likely focus on optimizing the linker group and substitution pattern around the nucleus to enhance anticancer activity .
Biochemical Analysis
Biochemical Properties
It is known that benzimidazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, analgesic, and cardiovascular activities
Cellular Effects
Benzimidazole derivatives have been shown to have anticancer activities They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-(Allylthio)benzimidazole is not well-defined. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
2-prop-2-enylsulfanyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h2-6H,1,7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJHDEZWUNCTQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364577 | |
| Record name | 2-(ALLYLTHIO)BENZIMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51389-04-9 | |
| Record name | 2-(ALLYLTHIO)BENZIMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Allylthio)benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens when 2-(Allylthio)benzimidazole reacts with bromine?
A1: The reaction of this compound with bromine leads to two main types of products [, ]:
Q2: Does the structure of this compound allow it to interact with metal ions?
A2: Yes, research has shown that this compound can act as a bidentate ligand, meaning it can coordinate to a metal ion through two donor atoms []. Specifically, it chelates copper(I) ions through both the carbon-carbon double bond of the allyl group and the nitrogen atom within the benzimidazole ring []. Interestingly, the sulfur atom does not participate in the metal coordination, likely due to steric hindrance. This interaction leads to the formation of copper(I) chloride and bromide π-complexes with this compound in a 1:1 ratio [].
Q3: What analytical techniques are used to study the reactions and complexes of this compound?
A3: Several analytical methods have been employed to investigate the reactivity of this compound:
- ¹H NMR spectroscopy: This technique is used to identify and characterize the products formed in the reaction with bromine, providing structural information about the resulting compounds [, ].
- X-ray crystallography: This method was employed to determine the crystal structures of the copper(I) chloride and bromide π-complexes with this compound, revealing the coordination mode and spatial arrangement of the molecules within the crystal lattice [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



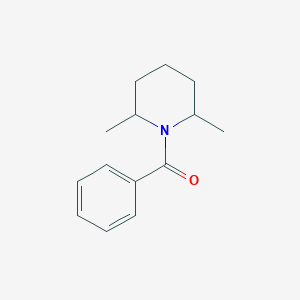



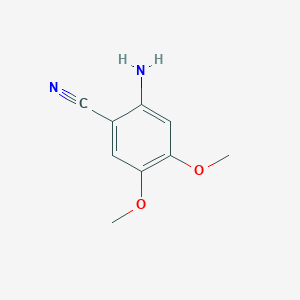
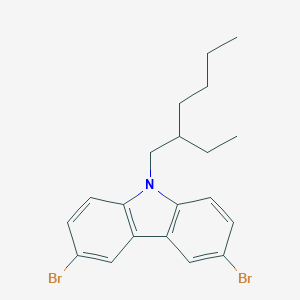

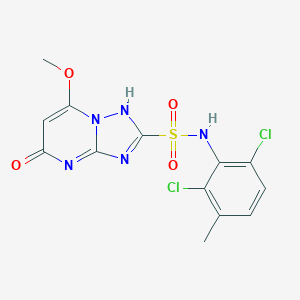
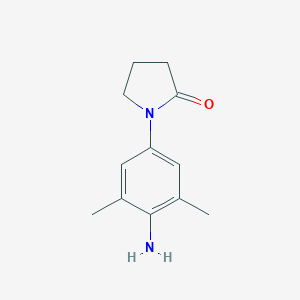
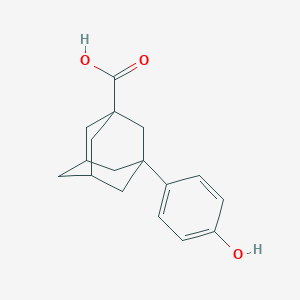
![Spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B182482.png)
